

Spectroscopic Profile of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060

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This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethyl-4-nitroisoxazole**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3,5-Dimethyl-4-nitroisoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.5	Singlet	3-CH ₃
~2.7	Singlet	5-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~11	3-CH ₃
~14	5-CH ₃
~118	C4
~160	C3
~168	C5

Note: Chemical shifts are referenced to the solvent peak and may vary.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1570	Strong	Asymmetric NO ₂ stretch
~1370	Strong	Symmetric NO ₂ stretch
~1630	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~1380	Medium	C-H bend (methyl)
~900-1200	Multiple	Ring vibrations

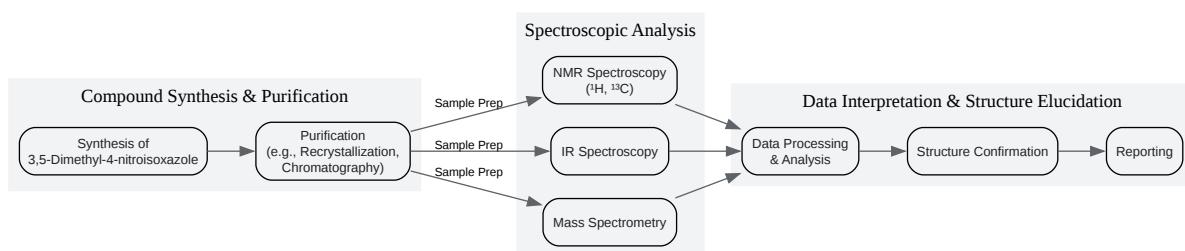
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
142.04	100	[M] ⁺ (Molecular Ion)
96.04	~50	[M - NO ₂] ⁺
81.03	~30	[M - NO ₂ - CH ₃] ⁺
53.02	~40	[C ₃ H ₃ N] ⁺

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethyl-4-nitroisoxazole**.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of **3,5-Dimethyl-4-nitroisoxazole** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) TMS as an internal standard. The solution was transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated and Fourier transformed with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence (e.g., zgpg30). The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid **3,5-Dimethyl-4-nitroisoxazole** was placed directly onto the diamond crystal of the uATR accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A total of 16 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) (or equivalent).
- Sample Preparation: A dilute solution of **3,5-Dimethyl-4-nitroisoxazole** was prepared in dichloromethane at a concentration of approximately 100 $\mu\text{g}/\text{mL}$.
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.

- Oven Program: Initial temperature of 50°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.
- Injection Volume: 1 µL with a 50:1 split ratio.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1562 u/s.
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